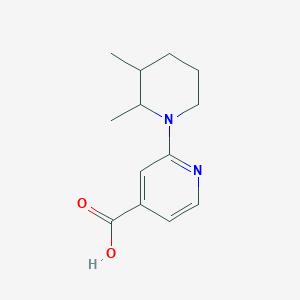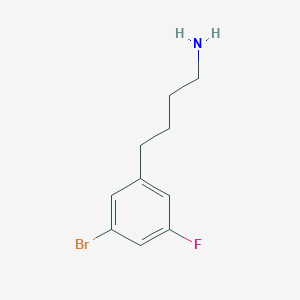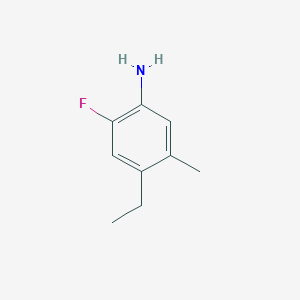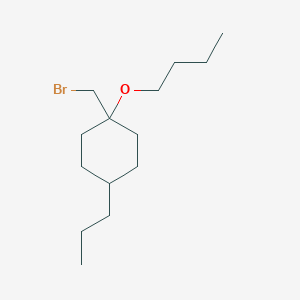![molecular formula C10H13NO B13489741 [1-(3-Aminophenyl)cyclopropyl]methanol](/img/structure/B13489741.png)
[1-(3-Aminophenyl)cyclopropyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3-Aminophenyl)cyclopropyl]methanol: is a cyclopropyl-containing compound with the molecular formula C10H13NO and a molecular weight of 163.2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Aminophenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method includes the reaction of 3-nitrobenzyl chloride with cyclopropylmagnesium bromide to form the corresponding cyclopropyl derivative, which is then reduced to the amine using hydrogenation .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by catalytic hydrogenation. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(3-Aminophenyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, such as cyclopropylamines, using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogenation catalysts
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Cyclopropylamines
Substitution: Substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(3-Aminophenyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique cyclopropyl group imparts rigidity and strain, making it valuable in the study of reaction mechanisms and molecular interactions.
Biology: Its structural features allow it to act as a probe for investigating biological pathways.
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mecanismo De Acción
The mechanism of action of [1-(3-Aminophenyl)cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group can induce strain and rigidity in the molecule, affecting its binding affinity and specificity. This interaction can modulate various biological pathways, leading to its observed effects .
Comparación Con Compuestos Similares
- [1-(4-Aminophenyl)cyclopropyl]methanol
- [1-(2-Aminophenyl)cyclopropyl]methanol
- [1-(3-Aminophenyl)cyclopropyl]ethanol
Comparison: Compared to its analogs, [1-(3-Aminophenyl)cyclopropyl]methanol exhibits unique properties due to the position of the amino group on the phenyl ring. This positional difference can influence its reactivity, binding affinity, and overall biological activity. The compound’s cyclopropyl group also contributes to its distinct chemical behavior, making it a valuable tool in various research applications.
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
[1-(3-aminophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H13NO/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6,12H,4-5,7,11H2 |
Clave InChI |
SCPGTXSWOPYILE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CO)C2=CC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13489659.png)
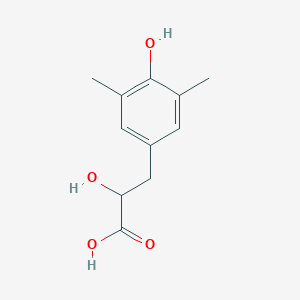
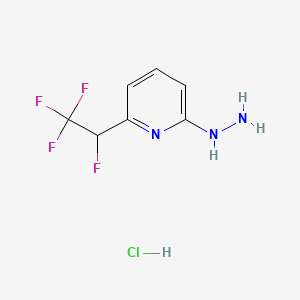
![3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13489680.png)
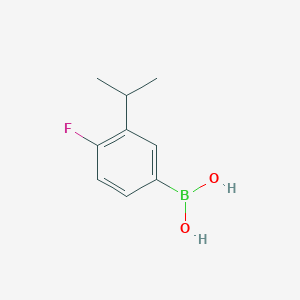

![5-[(3-Amino-3-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13489716.png)
![3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13489719.png)

